

Technical Guide: Solubility Profile & Handling of Boc-alpha-allyl-DL-Pro-OH

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Compound of Interest

Compound Name: *Boc-alpha-allyl-DL-Pro-OH*

CAS No.: 315234-49-2

Cat. No.: B1276854

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Executive Summary & Molecule Analysis

Boc-alpha-allyl-DL-Pro-OH (CAS: 315234-49-2) is a specialized non-natural amino acid derivative used primarily in the synthesis of conformationally constrained peptides. Its structural features dictate its solubility profile:

- **Boc Group (tert-Butoxycarbonyl):** Drastically reduces the polarity of the amine, facilitating solubility in organic solvents.[1]
- **Alpha-Allyl Group:** Introduces a hydrophobic hydrocarbon chain at the quaternary carbon, increasing lipophilicity compared to native Boc-Proline. This group is critical for "stapled peptide" synthesis via Ring-Closing Metathesis (RCM).
- **Carboxylic Acid (-COOH):** Retains capacity for hydrogen bonding. In non-polar solvents, this moiety often leads to dimerization, which can increase apparent solubility in chlorinated solvents but decrease it in strictly non-polar hydrocarbons like pentane.
- **DL-Stereochemistry:** As a racemate, the solid-state lattice energy may differ from the pure enantiomer (L- or D-), potentially affecting the rate of dissolution, though the thermodynamic

solubility limit in achiral solvents remains comparable.

Physicochemical Snapshot

Property	Characteristic	Impact on Solubility
Lipophilicity (LogP)	Moderate to High	Good solubility in DCM, EtOAc, THF.
H-Bond Donors	1 (COOH)	Soluble in H-bond accepting solvents (DMF, DMSO).
H-Bond Acceptors	3 (C=O, Boc-O)	Good interaction with alcohols.
Physical Form	White Powder	Surface area affects dissolution kinetics.

Solubility Profile in Organic Solvents[2][3]

The following categorization is based on empirical data for Boc-protected amino acids and structural analogs (Boc-Pro-OH, Boc-alpha-methyl-Pro-OH).

A. High Solubility (Preferred for Stock Solutions)

These solvents are recommended for preparing high-concentration stocks (>100 mM) for reactions or analysis.

- Dichloromethane (DCM): The "Gold Standard" for Boc-amino acids. The lipophilic Boc and allyl groups interact favorably with DCM.
 - Application: Primary solvent for solid-phase peptide synthesis (SPPS) coupling and resin swelling.
- Dimethylformamide (DMF) & N-Methyl-2-pyrrolidone (NMP): Excellent solubility due to disruption of carboxylic acid dimers and strong solvation of the peptide backbone.
 - Application: Coupling reactions requiring elevated temperatures or difficult sequences.
- Dimethyl Sulfoxide (DMSO): Universal solvent, though difficult to remove.

- Application: Biological assays and NMR analysis.

B. Moderate to Good Solubility (Workup & Purification)

- Ethyl Acetate (EtOAc): Good solubility. Often used for liquid-liquid extraction (washing organic phase with acid/base).
- Tetrahydrofuran (THF): Soluble. Useful for reactions requiring ether solvents, though peroxide formation is a risk during long storage.
- Alcohols (Methanol, Ethanol): Soluble.
 - Note: Avoid Methanol if using reagents sensitive to nucleophilic attack (e.g., anhydrides) or during transesterification risks.

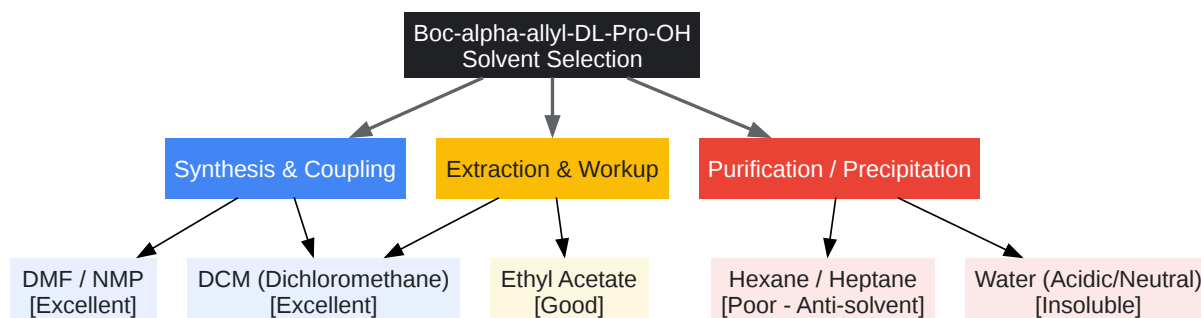
C. Low/Poor Solubility (Anti-Solvents)

- Water: Insoluble at neutral/acidic pH.
 - Exception: Soluble at pH > 8 (as a carboxylate salt) using NaHCO₃ or NaOH.
- Hexane / Heptane / Petroleum Ether: Poor solubility.
 - Application: Used to precipitate the compound from DCM or EtOAc solutions during purification (trituration).
- Diethyl Ether: Moderate to low solubility. Often used to wash the solid product to remove lipophilic impurities.

Visualizations

Diagram 1: Solvent Compatibility Hierarchy

This diagram illustrates the logical flow of solvent selection based on the intended application.

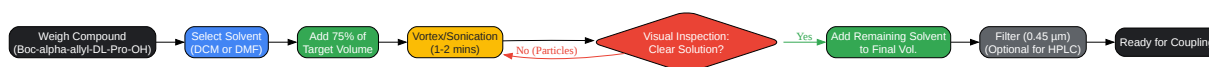


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Caption: Solvent selection matrix categorized by experimental stage. Blue indicates high solubility; Red indicates low solubility used for precipitation.

Diagram 2: Dissolution Workflow for SPPS

A standardized protocol for preparing coupling solutions, critical for avoiding aggregation in the resin matrix.



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Caption: Step-by-step dissolution protocol ensuring complete solubilization before application to peptide resin.

Experimental Protocols

Protocol A: Solubility Range Finding (Self-Validating)

Use this protocol when receiving a new batch to confirm physical form (amorphous vs. crystalline) effects on dissolution.

- Preparation: Weigh 10 mg of **Boc-alpha-allyl-DL-Pro-OH** into three separate 1.5 mL microcentrifuge tubes.
- Solvent Addition:
 - Tube 1: Add 100 μ L DCM (Target: 100 mg/mL).
 - Tube 2: Add 100 μ L Toluene (Target: 100 mg/mL).
 - Tube 3: Add 100 μ L Water (Target: 100 mg/mL).
- Agitation: Vortex for 30 seconds.
- Observation:
 - Clear: High solubility.^{[1][2]}
 - Cloudy/Particulates: Saturation reached or slow kinetics. Sonicate for 1 minute.
- Validation: If Tube 1 is clear and Tube 3 is opaque (solid remains), the batch is behaving consistently with the expected lipophilic profile.

Protocol B: Preparation for Peptide Coupling (0.2 M Stock)

Context: Standard concentration for DIC/Oxyma or HATU coupling chemistries.

- Calculation: For 1 mmol scale, weigh 255 mg (MW \approx 255.3 g/mol).
- Primary Solvation: Add 3.0 mL of DMF (Dimethylformamide).
 - Why DMF? While DCM is a good solvent, DMF prevents potential precipitation of the activated ester intermediate during the coupling reaction.
- Activation: Add coupling reagents (e.g., HATU, DIEA) directly to this solution.
- Troubleshooting: If the solution appears hazy (rare for this compound), add DCM dropwise (up to 10% v/v) to assist solvation of the lipophilic allyl chain.

References

- National Institutes of Health (PubChem). Boc-(R)-alpha-allyl-Pro-OH Compound Summary. Retrieved from [[Link](#)]

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